

isopropenyl chloroformate stability and storage conditions

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Compound of Interest

Compound Name: *Isopropenyl chloroformate*

Cat. No.: *B110588*

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An In-depth Technical Guide to the Stability and Storage of **Isopropenyl Chloroformate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropenyl chloroformate (CAS No. 57933-83-2) is a highly reactive reagent utilized in organic synthesis, particularly for the introduction of the isopropenoxycarbonyl protecting group.^[1] Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This guide provides a comprehensive overview of the stability and optimal storage conditions for **isopropenyl chloroformate**, drawing from academic literature and safety data. Key considerations for handling and storage revolve around its acute sensitivity to moisture, potential for thermal decomposition, and incompatibility with a range of common laboratory reagents. Adherence to stringent storage and handling protocols is paramount to ensure reagent integrity and laboratory safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **isopropenyl chloroformate** is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Chemical and Physical Properties of **Isopropenyl Chloroformate**

| Property | Value | Reference(s) |
|-------------------|--|---|
| CAS Number | 57933-83-2 | [1] [2] |
| Molecular Formula | C ₄ H ₅ ClO ₂ | [3] |
| Molecular Weight | 120.53 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Odor | Pungent | [4] |
| Boiling Point | 93 °C at 746 mmHg | [1] |
| Density | 1.103 g/mL at 25 °C | [1] |

Chemical Stability and Reactivity

Isopropenyl chloroformate is a moisture-sensitive and thermally unstable compound.[\[5\]](#) Its stability is influenced by several factors, including exposure to water, heat, and incompatible materials.

Hydrolytic Instability (Sensitivity to Moisture)

The primary route of degradation for **isopropenyl chloroformate** is hydrolysis. Like other acyl halides, it reacts readily with water and moisture in the air to decompose into acidic and other organic byproducts.[\[6\]](#) The hydrolysis of chloroformates, in general, yields the corresponding alcohol, hydrochloric acid, and carbon dioxide.[\[7\]](#) In the case of **isopropenyl chloroformate**, the expected initial hydrolysis products would be isopropenyl alcohol (which would likely tautomerize to acetone), hydrochloric acid, and carbon dioxide.

Thermal Stability

Isopropenyl chloroformate is susceptible to thermal decomposition. Elevated temperatures can accelerate its degradation, potentially leading to the release of toxic and corrosive fumes, including hydrogen chloride and phosgene.[\[2\]](#)[\[4\]](#) As a secondary alkyl chloroformate, it is considered less thermally stable than aryl and primary alkyl chloroformates.[\[7\]](#)

Incompatible Materials

Isopropenyl chloroformate is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or violent reactions and should be strictly avoided. Incompatible materials include:

- Water and moisture: Leads to rapid hydrolysis.[\[5\]](#)
- Strong oxidizing agents: Can cause vigorous reactions.[\[2\]](#)
- Strong bases: Can lead to violent reactions.[\[2\]](#)
- Alcohols and Amines: Reacts to form carbonates and carbamates, respectively.[\[8\]](#)[\[9\]](#)
- Metals: Can be attacked by the compound, especially in the presence of moisture.

Decomposition Pathways

The decomposition of **isopropenyl chloroformate** in the presence of nucleophilic solvents (solvolysis) has been the subject of detailed mechanistic studies. These studies reveal two primary competing pathways, the dominance of which is highly dependent on the solvent's properties.

Bimolecular Addition-Elimination Pathway

In most common laboratory solvents, **isopropenyl chloroformate** undergoes decomposition via a bimolecular addition-elimination mechanism.[\[10\]](#)[\[11\]](#) This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion and subsequently decomposes.

Unimolecular (SN1-type) Ionization Pathway

In highly ionizing, non-nucleophilic solvents, such as aqueous mixtures of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), a unimolecular (SN1-type) ionization pathway becomes significant.[\[10\]](#)[\[11\]](#) This pathway involves the initial ionization of the chloroformate to form a carbocation intermediate, which is stabilized by resonance.

The interplay between these two pathways is summarized in the diagram below.

Decomposition Pathways of Isopropenyl Chloroformate in Solvolysis

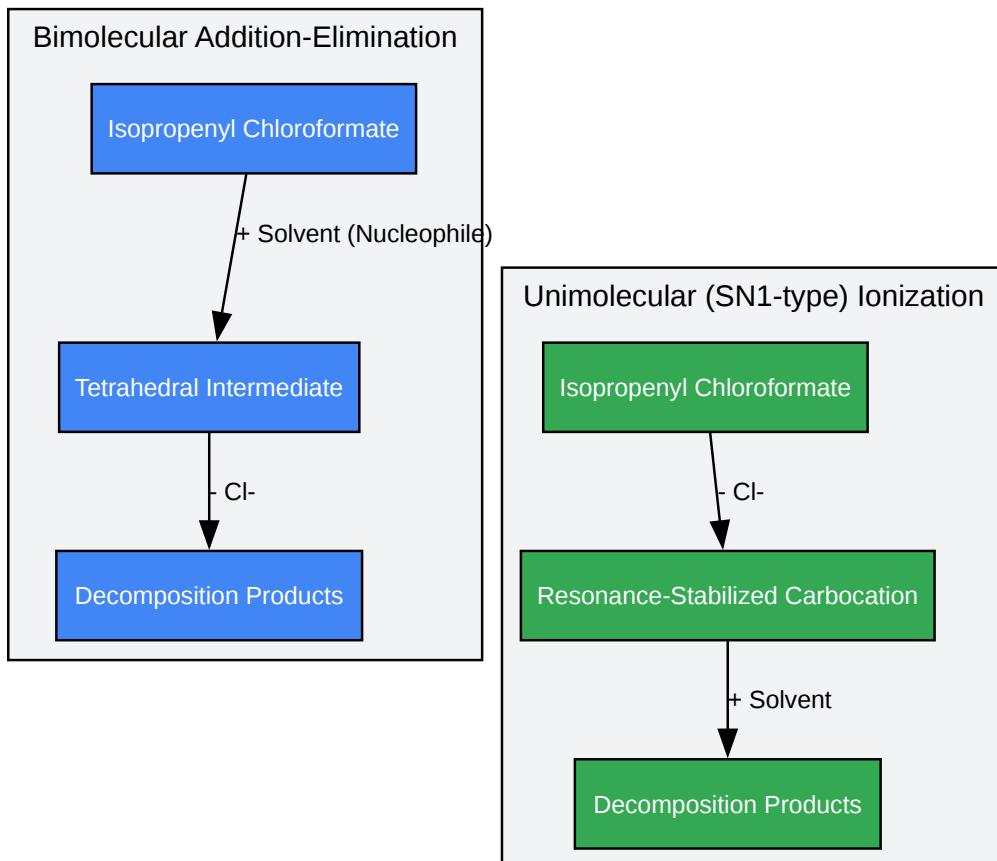
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Figure 1: Competing decomposition pathways of **isopropenyl chloroformate** during solvolysis.

Hazardous Decomposition Products

Thermal decomposition or reaction with water can produce hazardous byproducts, including:

- Carbon monoxide (CO)[2]

- Carbon dioxide (CO₂)[\[2\]](#)
- Hydrogen chloride (HCl)[\[2\]](#)[\[4\]](#)
- Phosgene[\[2\]](#)[\[4\]](#)

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the purity and ensure the safe use of **isopropenyl chloroformate**.

Recommended Storage Conditions

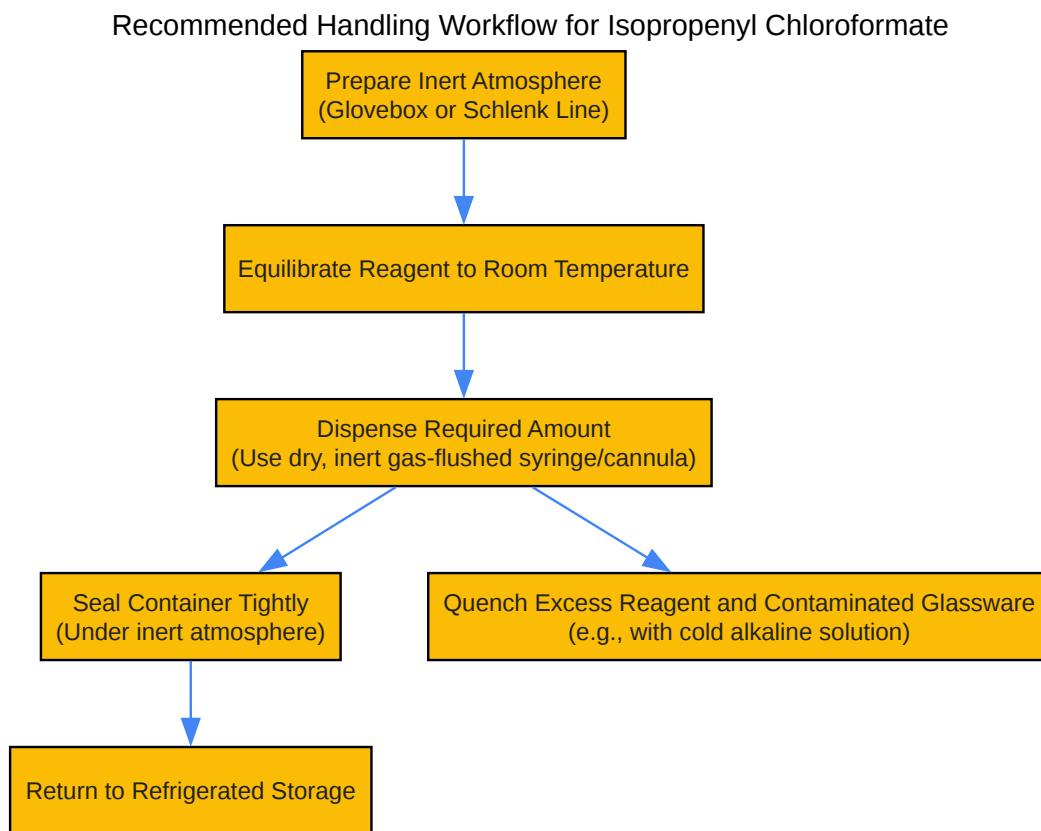
Table 2: Recommended Storage Conditions for **Isopropenyl Chloroformate**

| Parameter | Recommendation | Rationale | Reference(s) |
|----------------|--|---|----------------------|
| Temperature | Refrigerate (2-8 °C) | To minimize thermal decomposition. | [12] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | To prevent hydrolysis from atmospheric moisture. | [12] |
| Container | Tightly sealed, original container | To prevent moisture ingress and ensure proper labeling. | [13] |
| Location | Cool, dry, well-ventilated area away from incompatible materials | To prevent accidental reactions and ensure safe storage. | [2] |
| Light Exposure | Store in an opaque or amber container | While not explicitly stated for isopropenyl chloroformate, related compounds like vinyl chloroformate are light-sensitive. As a precaution, protection from light is recommended. | [14] |

Note on Stabilizers: Commercial preparations of **isopropenyl chloroformate** are often sold in a "stabilized" form.[\[2\]](#) While the specific stabilizers are not always disclosed, related compounds like vinyl chloroformate may be stabilized with radical inhibitors such as butylated hydroxytoluene (BHT).[\[3\]](#)

Handling Workflow

A strict workflow should be followed when handling **isopropenyl chloroformate** to minimize exposure and prevent degradation.



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Figure 2: A recommended workflow for the safe handling of **isopropenyl chloroformate**.

Experimental Protocol: General Guideline for Stability Assessment

As specific, long-term stability studies for **isopropenyl chloroformate** are not readily available in the literature, a general protocol for assessing the stability of reactive chemical compounds is provided below. This can be adapted to evaluate the purity of **isopropenyl chloroformate** over time.

Objective

To determine the stability of **isopropenyl chloroformate** under defined storage conditions (e.g., temperature, light exposure) over a specified period.

Materials and Equipment

- **Isopropenyl chloroformate**
- Inert gas (argon or nitrogen)
- Dry, sealed vials (e.g., amber glass ampoules or vials with PTFE-lined septa)
- Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy)
- Controlled environment chambers (for temperature and humidity control)

Methodology

- Initial Analysis (Time Zero):
 - Obtain an initial purity profile of a fresh batch of **isopropenyl chloroformate** using a validated analytical method (e.g., GC-FID or ^1H NMR). This will serve as the baseline.
- Sample Preparation and Storage:
 - Under a strictly inert and dry atmosphere (e.g., in a glovebox), aliquot the **isopropenyl chloroformate** into multiple small, sealed vials.
 - Place the vials in different controlled environment chambers set to the desired storage conditions (e.g., 4 °C in the dark, 25 °C in the dark, 25 °C with light exposure).
- Time-Point Analysis:
 - At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove a vial from each storage condition.
 - Allow the vial to equilibrate to room temperature before opening.

- Analyze the sample using the same analytical method as in the initial analysis to determine the purity and identify any degradation products.
- Data Analysis:
 - Compare the purity at each time point to the initial purity.
 - Quantify the formation of any significant degradation products.
 - Plot the purity as a function of time for each storage condition to determine the rate of degradation.

Conclusion

Isopropenyl chloroformate is a valuable but highly reactive and unstable chemical. Its stability is primarily compromised by moisture and elevated temperatures. Understanding its decomposition pathways—predominantly bimolecular addition-elimination and, under specific conditions, unimolecular ionization—is crucial for its effective use. For optimal stability, **isopropenyl chloroformate** must be stored at refrigerated temperatures under an inert atmosphere, protected from moisture and light, and segregated from incompatible materials. Strict adherence to proper handling protocols in an inert environment is essential to preserve its integrity and ensure the safety of laboratory personnel.

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